1-(2-Chloro-4-nitrobenzyl)piperazine
Description
Overview of Piperazine (B1678402) Chemistry and Pharmacological Relevance
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure has proven to be a remarkably successful pharmacophore in drug discovery.
The therapeutic journey of piperazine began with its use as an anthelmintic agent for treating parasitic worm infections. Its ability to cause flaccid paralysis in these organisms led to its widespread use. This initial success spurred further investigation into the pharmacological potential of piperazine and its derivatives. Over the decades, medicinal chemists have synthesized and evaluated countless analogs, leading to the discovery of drugs with a broad spectrum of activities. The adaptability of the piperazine ring, which allows for substitution at its nitrogen atoms, has been a key factor in its enduring legacy in pharmaceutical development.
The piperazine moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This is due to its favorable physicochemical properties, including its ability to improve the solubility and bioavailability of drug candidates. The diverse biological activities associated with piperazine derivatives are extensive and continue to be an active area of research.
| Therapeutic Area | Examples of Associated Biological Activities |
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial |
| Cardiovascular System | Antianginal, Antihypertensive |
| Allergy and Inflammation | Antihistamine, Anti-inflammatory |
| Oncology | Anticancer |
The versatility of the piperazine ring allows for the attachment of various substituents, which in turn modulates the pharmacological profile of the resulting molecule. This has led to the development of a wide range of drugs targeting different biological pathways.
Structural Characteristics of Substituted Benzylpiperazines
Substituted benzylpiperazines are a significant class of piperazine derivatives where a benzyl (B1604629) group is attached to one of the piperazine nitrogens. The specific nature of the benzyl group, including the presence of various substituents on its aromatic ring, plays a crucial role in determining the compound's biological activity.
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The benzyl linker in benzylpiperazine derivatives serves several important functions in pharmacophore design. It introduces a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target. The aromatic ring of the benzyl group can also engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which can enhance binding affinity. Furthermore, the methylene (B1212753) bridge of the benzyl group can act as a spacer, positioning the substituted aromatic ring at a specific distance from the piperazine core, which can be critical for receptor recognition.
The introduction of halogen and nitro groups onto the aromatic ring of a benzylpiperazine can significantly influence its pharmacokinetic and pharmacodynamic properties.
Nitro Substituents: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic character of the aromatic ring. This can modulate the reactivity of the compound and its ability to interact with biological targets. The nitro group can also act as a hydrogen bond acceptor, further influencing molecular recognition. In some cases, the nitro group can be metabolically reduced to reactive intermediates that may exhibit cytotoxic or antimicrobial effects.
Rationale for Researching 1-(2-Chloro-4-nitrobenzyl)piperazine
While specific research on this compound is not extensively documented in publicly available literature, a scientific rationale for its investigation can be constructed based on the known properties of its constituent parts. The combination of a piperazine core, a benzyl linker, and specific chloro and nitro substituents on the aromatic ring suggests potential for a range of biological activities.
The piperazine moiety provides a well-established scaffold with favorable pharmacokinetic properties. The benzyl group introduces both steric bulk and potential for specific interactions with biological targets. The 2-chloro and 4-nitro substitution pattern on the benzyl ring is of particular interest. The ortho-chloro group can induce a conformational preference in the molecule, while the para-nitro group, being strongly electron-withdrawing, can influence the electronic properties of the entire benzyl moiety.
Given that various substituted benzylpiperazines have shown promise as antimicrobial, antifungal, and CNS-active agents, it is plausible that this compound could exhibit interesting biological activities in these or other therapeutic areas. The specific substitution pattern may lead to a unique pharmacological profile, warranting its synthesis and biological evaluation to explore its potential as a novel therapeutic agent or a tool for chemical biology research.
Hypothesis on Potential Biological Activities Based on Structural Analogs
In the absence of direct research on this compound, its potential biological activities can be hypothesized by examining its structural analogs.
Antimicrobial and Antifungal Activity: The presence of a nitroaromatic group is a strong indicator of potential antimicrobial properties. Nitroaromatic compounds often exert their effects through reductive bioactivation within microbial cells, leading to the formation of toxic radical species that can damage DNA and other critical biomolecules. encyclopedia.pubencyclopedia.pubresearchgate.netnih.govnih.gov This mechanism is the basis for the activity of several established nitroaromatic antibiotics. encyclopedia.pubnih.gov Furthermore, numerous piperazine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. nih.gov The combination of the piperazine nucleus and the nitrobenzyl moiety in this compound suggests a strong possibility of activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net
Central Nervous System (CNS) Activity: Benzylpiperazine and its derivatives are well-known for their diverse effects on the central nervous system. nih.govresearchgate.net The parent compound, 1-benzylpiperazine (B3395278) (BZP), acts as a stimulant with amphetamine-like effects, primarily by increasing extracellular levels of dopamine (B1211576) and serotonin. wikipedia.orgusdoj.gov Other substituted piperazines have been investigated for a range of CNS applications, including antidepressant, anxiolytic, and antipsychotic activities. cuestionesdefisioterapia.comsilae.it The ability of many piperazine derivatives to cross the blood-brain barrier makes them attractive candidates for neurological drug development. nih.gov The specific substitutions on the benzyl ring of this compound would modulate its lipophilicity and electronic nature, thereby influencing its potential to penetrate the CNS and interact with neuroreceptors.
Anticancer Potential: The nitro group is a key feature in some anticancer agents and hypoxia-activated prodrugs. nih.gov In the low-oxygen environment characteristic of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, offering a targeted approach to cancer therapy. nih.gov Additionally, various substituted piperazine derivatives have demonstrated cytotoxic activity against cancer cell lines. The combination of these two pharmacophores within the same molecule suggests that this compound could be a candidate for investigation as an anticancer agent.
Table 2: Potential Biological Activities Based on Structural Analogs
| Structural Moiety | Associated Biological Activities in Analogs |
|---|---|
| Piperazine Ring | CNS activity (stimulant, antidepressant, anxiolytic), Antimicrobial, Antifungal, Anticancer. nih.govnih.govresearchgate.netcuestionesdefisioterapia.comsilae.it |
| Nitroaromatic Group | Antimicrobial, Antifungal, Anticancer (hypoxia-activated prodrugs). encyclopedia.pubencyclopedia.pubresearchgate.netnih.govnih.govnih.gov |
| Chlorobenzyl Group | Influences lipophilicity and electronic properties, potentially modulating CNS penetration and receptor binding. |
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-chloro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
UHWUYUXDMRMLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Intermediate Derivativatization
The successful synthesis of the target compound is contingent on the efficient preparation of its primary components: the piperazine (B1678402) nucleus and the electrophilic 2-chloro-4-nitrobenzyl halide.
The piperazine ring is a ubiquitous scaffold in medicinal chemistry and its synthesis has been extensively studied. nih.gov While piperazine is commercially available, understanding its synthesis provides context for the production of its derivatives. Common industrial and laboratory methods include:
From Ethylene (B1197577) Diamine and Ethylene Glycol: A common industrial method involves the reaction of ethylene diamine with ethylene glycol under high temperature and pressure in the presence of a catalyst.
From Diethanolamine (B148213): Cyclization of diethanolamine is another prevalent method. This can be achieved by heating with an acid catalyst, which facilitates the dehydration and subsequent ring closure to form the piperazine structure. core.ac.uk
From 1,2-Dihaloethanes and Ammonia (B1221849): The reaction of 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) with a large excess of ammonia can also yield piperazine, though this method often results in a mixture of linear and cyclic amines.
Modern Annulation Techniques: Contemporary methods focus on creating substituted piperazine rings with greater control. One such approach involves an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov Photoredox catalysis has also been employed in annulation processes to generate α-aminyl radicals that cyclize with an intermediate imine to form the ring. mdpi.comorganic-chemistry.org
For the synthesis of monosubstituted piperazines like the target compound, a common challenge is preventing disubstitution. This is often addressed by using a large excess of piperazine or by employing a protecting group on one of the nitrogen atoms, which is later removed. nih.gov A simplified one-pot procedure involves the reaction of a protonated piperazine (piperazine-1-ium cation) with the alkylating agent, which favors monosubstitution. nih.gov
The second key precursor is 2-chloro-4-nitrobenzyl halide, typically the chloride or bromide. The synthesis of this intermediate usually starts from 4-nitrotoluene (B166481). The primary method involves the electrophilic aromatic substitution (chlorination) on the aromatic ring.
A patented process describes the selective ring chlorination of 4-nitrotoluene using elemental chlorine or a chlorine-releasing compound in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃, SbCl₃) and a sulfur-containing aromatic co-catalyst. google.com This method demonstrates high selectivity for the desired 2-chloro-4-nitrotoluene (B140621) isomer, achieving a content of up to 95-96% in the reaction mixture. google.com
Once 2-chloro-4-nitrotoluene is obtained, the benzyl (B1604629) halide is formed via free-radical halogenation of the methyl group. This is typically achieved by reacting 2-chloro-4-nitrotoluene with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This selectively halogenates the benzylic position to yield 2-chloro-4-nitrobenzyl chloride or bromide.
Coupling Reactions for Piperazine N-Alkylation
The final step in forming 1-(2-Chloro-4-nitrobenzyl)piperazine is the N-alkylation of the piperazine ring with the prepared benzyl halide.
The formation of the target compound is achieved through a nucleophilic substitution reaction. In this reaction, the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-4-nitrobenzyl halide and displacing the halide leaving group. This is a classic example of an SN2 reaction.
The primary challenge in this step is controlling the degree of alkylation. Since piperazine has two secondary amine groups of similar reactivity, the reaction can lead to a mixture of the desired mono-N-alkylated product and the undesired N,N'-dialkylated product. To favor mono-alkylation, reaction conditions are carefully controlled, often by using a significant excess of piperazine relative to the benzyl halide. The unreacted piperazine can then be recovered and recycled.
The yield and selectivity of the N-alkylation reaction are highly dependent on several parameters. Optimization of these conditions is crucial for an efficient and cost-effective synthesis. nih.govmdpi.com
Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to an increase in side products, including the dialkylated piperazine. A moderate temperature is typically chosen to ensure a reasonable reaction time without compromising selectivity.
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively. Alcohols like ethanol (B145695) or isopropanol (B130326) can also be used.
Base: A base is required to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct of the reaction. The presence of this acid would protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The base should be strong enough to scavenge the acid but not so strong as to cause unwanted side reactions.
The following table summarizes the typical roles of these parameters in the N-alkylation of piperazine.
| Parameter | Typical Selection | Rationale and Impact on Reaction |
|---|---|---|
| Temperature | Room Temperature to 80 °C | Controls reaction rate. Higher temperatures risk increased formation of the N,N'-dialkylated byproduct and other impurities. |
| Solvent | Acetonitrile, DMF, Ethanol | Polar aprotic solvents are preferred for SN2 reactions as they solvate the cation but not the nucleophilic amine, enhancing its reactivity. |
| Base | K₂CO₃, Na₂CO₃, Triethylamine | Acts as an acid scavenger to neutralize the HX byproduct, preventing the protonation and deactivation of the piperazine nucleophile. |
| Reactant Ratio | Excess Piperazine (2-10 eq.) | Statistically favors mono-alkylation, suppressing the formation of the N,N'-dialkylated product. |
Advanced Synthetic Approaches
While nucleophilic substitution is the most direct route, modern organic synthesis offers alternative strategies that could be applied to the synthesis of this compound. These methods often provide access to complex derivatives or offer milder reaction conditions.
Reductive Amination: An alternative approach involves the reductive amination of 2-chloro-4-nitrobenzaldehyde (B1583620) with piperazine. This two-step, one-pot process first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine of piperazine. This intermediate is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the final product. This method is particularly useful when the corresponding benzyl halide is unstable or difficult to prepare. nih.govmdpi.com
Photoredox Catalysis: Recent advances have demonstrated the power of visible-light-promoted reactions. A photoredox-catalyzed approach could potentially be developed, for instance, by generating a benzyl radical from a suitable precursor which then couples with the piperazine. mdpi.comorganic-chemistry.org
Flow Chemistry: The synthesis could be adapted to a continuous flow process. Flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can enhance reaction efficiency, improve safety, and facilitate scale-up. nih.gov This is particularly advantageous for managing exothermic reactions or for improving selectivity in competitive reactions like mono- versus di-alkylation.
These advanced methods highlight the ongoing evolution of synthetic chemistry, providing a broader toolkit for the construction of specifically functionalized molecules like this compound.
Synthesis of Derivatized Analogs and Congeners
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. nih.govnih.gov The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govencyclopedia.pub
The secondary amine of the this compound core is a primary site for derivatization. This nitrogen can be readily functionalized through various chemical reactions to introduce a wide array of substituents. Common transformations include N-alkylation, N-arylation, acylation, and sulfonylation, which allow for the introduction of diverse functional groups. nih.govnih.gov
The ability to easily modify this position is crucial for tuning the molecule's physicochemical properties, such as lipophilicity, basicity (pKa), and hydrogen bonding capacity. These properties, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov The piperazine core's nitrogen atoms can serve as hydrogen bond acceptors and improve water solubility, enhancing bioavailability. nih.gov
The synthesis of a library of analogs by introducing diverse chemical moieties at the unsubstituted piperazine nitrogen is a cornerstone of SAR studies. By systematically varying the substituents, researchers can probe the structural requirements for a desired biological activity. researchgate.net
For instance, introducing different aryl or heteroaryl groups can explore interactions with aromatic-binding pockets in a target protein. Varying the length and branching of alkyl chains can optimize van der Waals interactions and modulate lipophilicity. The addition of polar groups can enhance solubility or introduce new hydrogen bonding interactions. This systematic approach has been successfully used to develop potent agents in various therapeutic areas, including anticancer research. nih.govnih.gov For example, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized from phenylpiperazine precursors to evaluate their anticancer activities. nih.gov
Table 2: Examples of Moieties for SAR Probing at the Piperazine Nitrogen
| Moiety Class | Specific Example | Potential Impact on Properties |
| Aromatic/Heteroaromatic | Phenyl, Pyridyl, Thiazolyl | Modulate π-π stacking, electronic properties, and target interactions nih.gov |
| Alkyl Chains | Methyl, Ethyl, Butyl | Alter lipophilicity, steric bulk, and hydrophobic interactions nih.gov |
| Acyl Groups | Acetyl, Benzoyl | Introduce hydrogen bond acceptors, alter electronic character nih.gov |
| Functionalized Chains | Hydroxyethyl, Aminoethyl | Enhance solubility, introduce hydrogen bonding sites researchgate.net |
| Sulfonyl Groups | Methylsulfonyl | Act as hydrogen bond acceptors, metabolically stable mimics of other groups |
Advanced Spectroscopic and Analytical Characterization of the Compound
Spectroscopic Confirmation of Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of protons and carbon atoms, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
While specific experimental data for 1-(2-Chloro-4-nitrobenzyl)piperazine is not widely available in the reviewed literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. These predictions are invaluable for chemists in identifying the compound and confirming its synthesis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the benzylic methylene (B1212753) bridge, and the piperazine (B1678402) ring.
Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they would likely present as a complex multiplet or as distinct doublets and a doublet of doublets. The proton ortho to the nitro group is expected to be the most downfield.
Benzylic Protons: The two protons of the methylene group (CH₂) connecting the aromatic ring to the piperazine moiety would give rise to a singlet, expected to appear in the range of δ 3.5-4.0 ppm.
Piperazine Protons: The eight protons on the piperazine ring would likely appear as two broad multiplets or singlets in the region of δ 2.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen attached to the benzyl (B1604629) group will be chemically distinct from the protons on the other end of the piperazine ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the chloro and nitro groups, as well as the carbon attached to the benzyl group, would have characteristic chemical shifts influenced by the electron-withdrawing and donating effects of these substituents.
Benzylic Carbon: The carbon of the benzylic methylene group is expected to have a signal in the range of δ 50-60 ppm.
Piperazine Carbons: The four carbons of the piperazine ring would typically show signals in the range of δ 40-55 ppm. The two carbons attached to the nitrogen linked to the benzyl group may have a slightly different chemical shift compared to the other two carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical chemical shift values for similar structural motifs.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 120 - 150 |
| Benzylic CH₂ | 3.5 - 4.0 | 50 - 60 |
| Piperazine CH₂ | 2.5 - 3.5 | 40 - 55 |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
N-H Stretch: A secondary amine N-H stretching vibration in the piperazine ring would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the benzyl and piperazine CH₂ groups would appear just below 3000 cm⁻¹.
N-O Stretching (Nitro Group): The presence of the nitro group is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C Aromatic Stretching: Benzene ring C=C stretching vibrations are expected in the region of 1600-1450 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the piperazine ring and the benzyl-piperazine bond would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the region of 800-600 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Piperazine) | 3300 - 3500 | Weak to Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Asymmetric N-O Stretch | 1530 - 1500 | Strong |
| Symmetric N-O Stretch | 1350 - 1300 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1250 - 1020 | Medium |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₄ClN₃O₂), the expected monoisotopic mass is approximately 255.08 g/mol .
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 255. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 257 with about one-third the intensity of the molecular ion peak is also expected.
The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines. This would lead to the formation of two primary fragment ions:
A fragment corresponding to the 2-chloro-4-nitrobenzyl cation (m/z 170).
A fragment corresponding to the piperazine cation (m/z 85).
Further fragmentation of the 2-chloro-4-nitrobenzyl cation could involve the loss of the nitro group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 255 | [M]⁺ (Molecular Ion) |
| 257 | [M+2]⁺ (Isotope Peak) |
| 170 | [2-Chloro-4-nitrobenzyl]⁺ |
| 85 | [Piperazine]⁺ |
Purity Assessment and Stereochemical Characterization
Beyond structural elucidation, it is crucial to determine the purity of the compound and, if applicable, its solid-state structure.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound. While a specific validated HPLC method for this compound is not detailed in the surveyed literature, a general approach can be outlined. A reversed-phase HPLC method, likely using a C18 column, would be suitable.
The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detection is commonly performed using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores. A pure sample would exhibit a single major peak in the chromatogram. The percentage purity can be calculated from the relative peak area.
X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of the compound is required. As of the current literature review, no published crystal structure for this compound has been identified. If a crystal structure were to be determined, it would provide precise information on the geometry of the piperazine ring (typically a chair conformation) and the orientation of the 2-chloro-4-nitrobenzyl substituent.
Investigation of Biological Activities: in Vitro and in Silico Approaches
Evaluation of Antiproliferative and Anticancer Mechanisms4.2.1. In Vitro Cytotoxicity Assays Against Cancer Cell Lines
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
Investigations into the enzyme-inhibiting capabilities of nitrophenylpiperazine derivatives have provided insights into their potential bioactivity. A study focusing on the design and synthesis of novel tyrosinase inhibitors evaluated a series of compounds, including structurally related nitrophenylpiperazine derivatives. nih.gov Within this research, a compound featuring a 2-chloro-4-nitrophenyl substitution was assessed for its inhibitory activity against tyrosinase. The findings indicated that this particular substitution pattern resulted in a significant reduction in potency, with the compound demonstrating an IC50 value greater than 200 µM. nih.gov
While direct enzymatic inhibition studies on 1-(2-Chloro-4-nitrobenzyl)piperazine are not extensively detailed in the reviewed literature, the data on analogous compounds suggest that substitutions on the phenyl ring are critical determinants of activity. For instance, other research has identified piperazine-containing molecules as potent inhibitors of various kinases, such as the dual Src/Abl kinase inhibitor BMS-354825, although its structure is significantly more complex than this compound. nih.gov
Table 1: Tyrosinase Inhibitory Activity of a Structurally Related Compound
| Compound Moiety | Target Enzyme | Result (IC50) |
|---|---|---|
| 2-Chloro-4-nitrophenyl | Tyrosinase | > 200 µM nih.gov |
Neuropharmacological Investigations (In Vitro and Receptor Binding)
The piperazine (B1678402) scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its interaction with a wide array of neurotransmitter receptors and transporters. ijrrjournal.com Although specific neuropharmacological data for this compound is limited, the activities of related chlorophenyl- and nitrophenyl-piperazine derivatives provide a framework for its potential profile.
Ligand Binding Studies with Central Nervous System Receptors (e.g., Serotonin Receptors, Dopamine (B1211576) Receptors, Opioid Receptors)
Ligand binding assays for various substituted piperazines have demonstrated significant affinity for key CNS receptors.
Serotonin Receptors : Arylpiperazines are known to interact with multiple serotonin (5-HT) receptor subtypes. For example, the multimodal antidepressant vortioxetine, a piperazine derivative, displays high affinity for several 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7. nih.gov Studies on other series of piperazine analogues have shown high nanomolar affinity for subtypes such as 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7. researchgate.netresearchgate.net The specific binding profile is heavily influenced by the nature of the substituents on both the phenyl and piperazine rings. nih.gov
Dopamine Receptors : Certain piperazine analogues exhibit moderate to high affinity for dopamine receptors. For instance, modifications of known D2 pharmacophores incorporating a piperazine ring have yielded compounds with binding affinities (Ki) for the D2 receptor in the nanomolar range. nih.gov A separate study on a piperazine derivative, LQFM180, also showed binding to D2 receptors, albeit in the low micromolar range. nih.gov
Opioid Receptors : The piperazine scaffold has also been incorporated into ligands targeting opioid receptors. Research has described 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors. nih.gov Another study on nitro-benzylideneoxymorphone derivatives, which contain a piperazine-like structure, found that some compounds showed high affinity at both mu (µ) and delta (δ) opioid receptors. frontiersin.org
Table 2: Receptor Binding Affinities of Various Piperazine Derivatives (Illustrative Examples)
| Compound Class/Example | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Vortioxetine Analog nih.gov | 5-HT1A | 15 nM |
| Vortioxetine Analog nih.gov | 5-HT3A | 3.7 nM |
| Vortioxetine Analog nih.gov | 5-HT7 | 19 nM |
| N-Substituted Piperazine nih.gov | D2 | 159.0 nM |
| Hydroxyphenylpiperazine nih.gov | µ-Opioid | Low nM |
| Hydroxyphenylpiperazine nih.gov | δ-Opioid | Low nM |
| Hydroxyphenylpiperazine nih.gov | κ-Opioid | Low nM |
Neurotransmitter Reuptake Inhibition Assays
The potential for this compound to modulate neurotransmitter levels via reuptake inhibition can be inferred from related structures.
Serotonin Transporter (SERT) : The piperazine derivative vortioxetine is a potent inhibitor of SERT, with a Ki value of 1.6 nM. nih.gov This activity is a cornerstone of its antidepressant effect.
Dopamine Transporter (DAT) : Studies on a series of chlorophenylpiperazine analogues led to the discovery of ligands with a high affinity for the dopamine transporter (DAT), suggesting that this scaffold can be optimized for DAT inhibition. nih.gov
These findings highlight the potential of the piperazine moiety, such as that in this compound, to serve as a foundation for compounds that inhibit the reuptake of key monoamine neurotransmitters.
Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant)
Beyond neuropharmacology, the piperazine chemical structure has been explored for other therapeutic properties.
Anti-inflammatory Activity : Several studies have demonstrated the anti-inflammatory potential of piperazine-containing compounds. One investigation of a 7-chloro-4-(piperazin-1-yl)quinoline derivative found that it exhibited significant anti-inflammatory effects by decreasing serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir Another piperazine derivative, LQFM182, was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Furthermore, novel benzhydrylpiperazine derivatives have been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov
Antioxidant Activity : The piperazine nucleus has been incorporated into molecules designed to have antioxidant properties. A study of 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety screened the compounds for their radical scavenging activity. nih.gov Using a DPPH (2,2′-Diphenyl-1-picrylhydrazyl) assay, several compounds demonstrated antioxidant capabilities, with the most active compound showing an IC50 of 189.42 µmol/L. nih.gov Another compound, LQFM180, also showed antioxidant activity in DPPH assays. nih.gov These results suggest that the piperazine ring can be part of a molecular scaffold that effectively scavenges free radicals.
Table 3: Antioxidant Activity of a Piperazine Derivative (DPPH Assay)
| Compound | Activity Metric | Result |
|---|---|---|
| 1-Aryl/aralkyl piperazine derivative (3c) nih.gov | IC50 | 189.42 µmol/L |
Structure Activity Relationship Sar Studies of Substituted Benzylpiperazines
Impact of the 2-Chloro-4-nitro Substitution on the Benzyl (B1604629) Moiety
The benzyl group of 1-(2-Chloro-4-nitrobenzyl)piperazine is adorned with two key substituents: a chloro group at the second position and a nitro group at the fourth position. These substituents are not mere decorations; they profoundly influence the molecule's electronic and steric properties, which in turn dictate its interaction with biological receptors.
Electronic and Steric Effects of Substituents on Receptor Interactions
The chloro and nitro groups are both strongly electron-withdrawing. The nitro group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This electronic pull significantly reduces the electron density of the benzyl ring, creating a more electron-deficient aromatic system. This altered electronic landscape can be crucial for various non-covalent interactions within a receptor's binding pocket, such as pi-pi stacking or cation-pi interactions. For instance, an electron-deficient aromatic ring may engage in favorable interactions with electron-rich aromatic amino acid residues like tryptophan or tyrosine in a receptor.
From a steric perspective, the chloro group at the ortho position introduces significant bulk near the piperazine (B1678402) linkage. This steric hindrance can play a dual role. On one hand, it can enforce a specific conformation on the molecule, restricting the rotation of the benzyl group relative to the piperazine ring. This conformational rigidity can be advantageous if it pre-organizes the molecule into a bioactive conformation, leading to a higher binding affinity. On the other hand, the steric bulk might clash with the amino acid residues in the binding pocket, leading to a decrease in affinity. The precise effect, whether beneficial or detrimental, is highly dependent on the specific topology of the receptor's active site.
Positional Isomerism and Bioactivity Profiling
The specific placement of the chloro and nitro groups at the 2 and 4 positions, respectively, is critical for the biological activity of the molecule. To illustrate this, a comparative analysis of positional isomers is essential. While specific bioactivity data for all positional isomers of this compound is not extensively available in the public domain, general principles of medicinal chemistry allow for informed predictions.
For instance, moving the chloro group from the ortho (2) to the meta (3) or para (4) position would drastically alter the steric environment around the benzyl-piperazine bond. A meta- or para-chloro substituent would exert less steric hindrance, allowing for greater conformational flexibility. This could either be beneficial, allowing the molecule to better adapt to the binding site, or detrimental, by increasing the entropic penalty of binding.
| Compound | Substituent Positions | Predicted Electronic Effect | Predicted Steric Hindrance (ortho) | Hypothetical Bioactivity Impact |
| Target Compound | 2-Chloro, 4-Nitro | Strong electron withdrawal | High | Potentially high affinity due to specific conformation and electronic interactions. |
| Isomer 1 | 3-Chloro, 4-Nitro | Strong electron withdrawal | Low | Altered binding mode due to increased flexibility; potentially lower or different activity. |
| Isomer 2 | 4-Chloro, 2-Nitro | Strong electron withdrawal | Moderate (from Nitro) | Different electronic and steric profile; likely to exhibit a different bioactivity profile. |
| Isomer 3 | 2-Chloro, 5-Nitro | Strong electron withdrawal | High | Change in dipole moment and interaction points; expected to have different activity. |
Role of the Piperazine Core in Ligand-Target Recognition
The piperazine ring is a common scaffold in medicinal chemistry, and for good reason. Its unique structural and chemical properties make it an excellent linker and a key interaction partner with biological targets.
Conformational Flexibility and Preferred Conformations in Binding
The six-membered piperazine ring is not planar and can adopt several conformations, with the "chair" conformation being the most stable and predominant form. In this chair conformation, substituents on the nitrogen atoms can be in either an axial or equatorial position. The piperazine ring can undergo a "ring flip," interconverting between two chair conformations. This conformational flexibility allows the molecule to adapt its shape to fit optimally into a binding pocket.
However, upon binding to a receptor, the piperazine ring is often locked into a single, preferred conformation. The specific conformation adopted is one that maximizes favorable interactions with the receptor and minimizes steric clashes. For instance, the orientation of the benzyl group and any substituent on the second piperazine nitrogen will be dictated by the shape and chemical nature of the binding site. Computational modeling studies on various piperazine-containing ligands have shown that the chair conformation is almost universally the preferred binding conformation.
Nitrogen Atom Basicity and Interaction with Biological Systems
The two nitrogen atoms of the piperazine ring are basic, meaning they can accept a proton (H+). The basicity is quantified by the pKa value, which is the pH at which 50% of the molecules are protonated. For piperazine itself, there are two pKa values, corresponding to the protonation of each nitrogen. At physiological pH (around 7.4), one of the nitrogen atoms of the piperazine ring in this compound is expected to be protonated.
Influence of Second Substitution on Piperazine Nitrogen
The second nitrogen atom of the piperazine ring (N') in this compound is a prime location for further chemical modification to explore and optimize the SAR. Adding a second substituent at this position can significantly impact the compound's biological activity by introducing new interactions with the target, altering its physicochemical properties, or both.
The nature of the substituent at the N' position can be varied to probe different aspects of the receptor's binding pocket. For example, adding a bulky hydrophobic group could lead to favorable van der Waals interactions with a hydrophobic pocket in the receptor. Conversely, introducing a hydrogen bond donor or acceptor could enable new hydrogen bonding interactions.
The table below presents hypothetical examples of how different N'-substituents could modulate the properties and activity of the parent compound, this compound.
| N'-Substituent | Potential Interactions | Predicted Change in Physicochemical Properties | Hypothetical Impact on Bioactivity |
| -H (Parent Compound) | Baseline | Baseline | Baseline activity |
| -CH3 (Methyl) | Increased hydrophobicity | Increased lipophilicity | May increase or decrease affinity depending on the presence of a small hydrophobic pocket. |
| -C(O)CH3 (Acetyl) | Hydrogen bond acceptor | Decreased basicity, increased polarity | Likely to alter binding mode; could increase affinity if a hydrogen bond donor is nearby. |
| -CH2CH2OH (Hydroxyethyl) | Hydrogen bond donor/acceptor | Increased hydrophilicity | May improve solubility and introduce new hydrogen bonds, potentially increasing affinity. |
| -C6H5 (Phenyl) | Pi-pi stacking, hydrophobic interactions | Increased lipophilicity and size | Could significantly increase affinity if a large aromatic binding pocket is available. |
Exploration of Various Alkyl, Aryl, and Heteroaryl Substituents
Research into substituted benzylpiperazines has systematically explored the impact of various functional groups on the benzyl ring and the N4-position of the piperazine ring. These studies are crucial for developing compounds with enhanced potency and selectivity for various biological targets, including receptors and transporters in the central nervous system. nih.gov
Substitutions on the Benzyl Moiety:
The nature, position, and electronic properties of substituents on the aromatic ring of the benzyl group are determinant factors for the activity of these compounds.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the chloro and nitro groups in this compound, often plays a significant role in the compound's activity. Studies on related arylpiperazine derivatives have shown that electron-withdrawing substituents can decrease binding affinity to certain receptors like the 5-HT1A and D2A receptors. researchgate.net In other contexts, such as anti-Helicobacter pylori agents, the potency of related compounds is attributed mainly to a substituted nitroaryl moiety. nih.gov For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a benzyl piperazine moiety, compounds with a nitrofuran group demonstrated more promising activity than their nitrothiophene counterparts. nih.gov The position of these groups is also critical; SAR studies have revealed that the position of substituents on an aromatic ring is crucial for the biological response. nih.gov
Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (CH₃O) groups, has been shown to influence activity. In studies of arylpiperazine derivatives targeting α₁-adrenoceptors, compounds with two methoxy substituents on the benzylidene moiety exhibited high activity. nih.gov The position of these groups dictated the potency, with the order of influence being 3,4-dimethoxy > 2,4-dimethoxy > 4-chloro > 2,3-dimethoxy. nih.gov
Alkyl and Halogen Groups: Simple alkyl or halogen substitutions also modulate activity. For example, in a series of guanidine (B92328) derivatives, a 4-chloro substitution on the benzyl ring resulted in potent activity against S. aureus. mdpi.com
Substitutions on the Piperazine Moiety (N4-position):
Aryl and Heteroaryl Groups: Attaching various aryl or heteroaryl rings at this position leads to diverse biological activities. Many potent and selective ligands for sigma sites have been developed by modifying this part of the molecule. nih.gov Similarly, arylpiperazine derivatives have been synthesized and evaluated as potential anti-prostate cancer agents, with the nature of the aryl group significantly impacting cytotoxicity. nih.gov
Alkyl Chains and Functionalized Groups: The introduction of alkyl chains, sometimes linking to other functional groups, is a common strategy. For instance, a series of compounds with a phenylpiperazine-hydroxypropyl fragment attached to a hydantoin (B18101) ring showed significant affinity for α₁-adrenoceptors. nih.gov
The table below summarizes the influence of different substituents on the activity of benzylpiperazine analogs based on various research findings.
| Scaffold Position | Substituent Type | Example Substituents | Observed Effect on Biological Activity | Reference(s) |
| Benzyl Ring | Electron-Withdrawing | -Cl, -NO₂, -CF₃ | Can decrease binding to 5-HT1A/D2A receptors but may be crucial for other activities like antimicrobial effects. researchgate.netnih.gov | |
| Electron-Donating | -OCH₃ | Often enhances activity, particularly for α₁-adrenoceptor antagonists. Positional effects are significant. nih.gov | ||
| Halogen | -Cl, -F | Potent activity observed in various contexts, including antimicrobial and receptor binding. mdpi.com | ||
| Piperazine (N4) | Aryl | Phenyl, Naphthyl | Crucial for affinity and selectivity towards various targets, including sigma receptors and for anticancer activity. nih.govnih.gov | |
| Heteroaryl | Pyridyl, Thiazole | Can confer specific biological activities, such as antimicrobial properties. nih.gov | ||
| Alkyl/Functionalized Alkyl | Hydroxypropyl, Butylguanidine | Modulates receptor affinity and functional activity, for example, at histamine (B1213489) H3 receptors. nih.govnih.gov |
This table is generated based on data from multiple studies on substituted benzylpiperazines and related arylpiperazines to illustrate general SAR principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For benzylpiperazine derivatives, QSAR models provide valuable predictive insights, helping to rationalize experimental results and guide the design of new, more potent analogs. nih.gov
QSAR studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic properties: (e.g., logP)
Topological indices: (describing molecular connectivity)
These descriptors are then used as independent variables in a regression analysis against the dependent variable, which is the measured biological activity (e.g., IC₅₀, Kᵢ, or pIC₅₀). nih.gov
For classes of compounds like substituted phenylpiperazines, QSAR models have been successfully developed to understand the mechanisms leading to a specific biological response. nih.gov For example, a study on mono-substituted 4-phenylpiperazines used partial least squares (PLS) regression to model their in vivo effects on the dopaminergic system. The models revealed a strong correlation between the levels of striatal DOPAC (a dopamine (B1211576) metabolite) and the affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A), providing a comprehensive understanding of the biological response. nih.gov
The process of building a robust QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds (like benzylpiperazine derivatives) with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the model. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov
The resulting QSAR equation provides a quantitative measure of how different structural properties influence activity. For instance, a hypothetical QSAR model for a series of benzylpiperazine derivatives might look like:
pIC₅₀ = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d
Where 'a', 'b', and 'c' are coefficients indicating the positive or negative contribution of each descriptor to the activity, and 'd' is a constant.
Such models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources in the drug discovery process. mdpi.com
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling is fundamental to understanding the three-dimensional structure of 1-(2-chloro-4-nitrobenzyl)piperazine and its preferred spatial arrangements, which are crucial for its interaction with biological targets.
Energy Minimization and Conformational Space Exploration
The conformational landscape of this compound is primarily dictated by the flexibility of the piperazine (B1678402) ring and the rotational freedom of the bond connecting it to the benzyl (B1604629) group. The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain.
Energy minimization and conformational space exploration are computational processes used to identify the most stable three-dimensional structures of a molecule. By employing force fields like MMFF94 or the Tripos force field, algorithms systematically search for low-energy conformers. For a related compound, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, a conformational analysis was performed to determine the molecular structure with the lowest energy, which was then used for subsequent docking simulations. bohrium.com This process ensures that the most energetically favorable and thus most abundant conformation is used for further computational studies, such as molecular docking.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic properties of a molecule, offering deeper insights than classical force fields. DFT, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), is a common approach for optimizing molecular geometry and calculating electronic parameters. bookpi.orgresearchgate.net
For arylpiperazine derivatives, DFT studies are routinely used to determine:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and susceptibility to electronic excitation. bohrium.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. bookpi.orgbohrium.com These maps are invaluable for predicting how the molecule will interact with biological macromolecules, such as proteins or DNA, through electrostatic interactions.
Atomic Charges: Methods like Mulliken population analysis calculate the partial charge on each atom, which helps in understanding intramolecular charge transfer and interaction sites. bookpi.org
These calculations provide a detailed picture of the electronic landscape of this compound, highlighting regions likely to be involved in intermolecular interactions.
Molecular Docking Simulations for Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method is crucial for identifying potential biological targets and understanding the molecular basis of the ligand's activity.
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
In molecular docking, the lowest energy conformer of the ligand, identified through conformational analysis, is placed into the binding site of a target protein. The simulation then scores different binding poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol or as an IC50/Ki value).
Studies on various arylpiperazine derivatives have demonstrated their potential to interact with a wide range of biological targets, including CNS receptors and cancer-related proteins. semanticscholar.orgmdpi.com For example, a study on the closely related compound 1,4-Bis(2-chloro-4-nitrophenyl)piperazine predicted its interaction with DNA (PDB ID: 1BNA), yielding strong binding affinities of -7.5 kcal/mol and -7.4 kcal/mol at two different sites. bohrium.com This suggests that DNA could be a potential target for compounds with the 2-chloro-4-nitrophenyl moiety.
The table below illustrates the type of data generated from docking studies on analogous piperazine compounds, showing predicted binding affinities against various protein targets.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Phenylpiperazine Derivative | Topoisomerase IIα | -8.5 to -9.8 |
| Arylpiperazine Derivative | Dopamine (B1211576) D3 Receptor | -7.9 to -8.6 |
| Bis(2-chloro-4-nitrophenyl)piperazine | DNA (1BNA) | -7.5 |
Note: This table is illustrative and based on data from analogous compounds to demonstrate typical results from molecular docking studies. bohrium.comnih.gov
Identification of Key Binding Hotspots and Residue Interactions
Beyond predicting binding affinity, docking simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the piperazine ring) and acceptors (like oxygen or nitrogen atoms on amino acid residues).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzyl ring) and hydrophobic residues of the protein.
Pi-Interactions: These include π-π stacking (between aromatic rings) and π-cation interactions.
For instance, docking studies of phenylpiperazine derivatives with Topoisomerase IIα revealed that the benzothiazine and phenylpiperazine rings are responsible for π-type interactions with aromatic amino acids in the binding domain, while also forming hydrogen bonds with key aspartate residues. nih.gov Identifying these key interactions is essential for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. researchgate.net
MD simulations are used to:
Assess Complex Stability: By running simulations for tens to hundreds of nanoseconds, researchers can evaluate the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) analysis is often used to track the conformational stability of the complex over time.
Refine Binding Poses: MD can refine the initial docked pose, allowing the ligand and protein to mutually adjust for an optimal fit.
Analyze Water Molecule Roles: These simulations can reveal the role of water molecules in mediating ligand-protein interactions. udel.edu
Estimate Binding Free Energy: Advanced MD techniques like MM/PBSA and MM/GBSA can provide more accurate estimations of binding free energy.
MD simulations on protein-ligand complexes are a standard procedure to validate docking results and gain a deeper understanding of the interaction dynamics at an atomic level. nih.govuzh.ch
Analysis of Ligand-Target Complex Stability and Dynamics
No specific studies detailing the molecular dynamics simulations or binding free energy calculations for this compound complexed with a biological target were identified. Such studies are crucial for understanding the stability of a potential drug-receptor interaction and for elucidating the specific molecular interactions that govern binding affinity. While research exists for other piperazine-containing compounds, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.
Solvent Effects and Conformational Changes in Dynamic Environments
The influence of different solvent environments on the conformational landscape of this compound has not been characterized in the scientific literature. Understanding how the molecule behaves in aqueous versus non-polar environments is fundamental to predicting its behavior in physiological systems. General studies on piperazine rings indicate they can adopt various conformations, such as chair and boat forms, and that these conformations can be influenced by substituents and the surrounding solvent. However, specific computational analyses quantifying these effects for this compound are absent.
Prediction of Biological Properties
In silico predictive studies are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential. However, specific predictive data for this compound is not available.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction
A critical step in drug development is the prediction of a compound's ADME properties. While numerous computational tools and studies are available for predicting these parameters for various chemical classes, no published data was found that specifically details the in silico ADMET profile of this compound. These predictions would provide insights into its likely oral bioavailability, distribution throughout the body, and metabolic pathways, excluding toxicity.
Drug-likeness Assessment and Lead Compound Prioritization
The evaluation of a molecule's "drug-likeness" involves assessing its physicochemical properties against established criteria, such as Lipinski's Rule of Five, to determine its suitability as a potential oral drug candidate. There are currently no available studies that perform a drug-likeness assessment or prioritize this compound as a lead compound based on computational screening or scoring functions.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Derivatives
The therapeutic potential of 1-(2-Chloro-4-nitrobenzyl)piperazine can be significantly expanded through systematic chemical modifications. Future synthetic efforts should focus on creating libraries of advanced derivatives by exploring new substitution patterns and introducing chirality.
Exploration of Novel Substitution Patterns and Hybrid Structures
The core structure of this compound offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research should systematically explore substitutions on both the nitrophenyl ring and the piperazine (B1678402) moiety. For instance, the position and nature of the substituents on the phenyl ring can be altered. The existing chloro and nitro groups can be moved to other positions, or replaced with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) to modulate the electronic properties of the molecule.
Another promising avenue is the creation of hybrid molecules. This involves covalently linking the this compound scaffold to other known pharmacophores to create multifunctional molecules with potentially synergistic or novel biological activities. nih.gov For example, conjugation with moieties known to have anticancer properties, such as vindoline (B23647) or β-carbolines, could yield potent new antitumor agents. researchgate.netmdpi.com
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| Phenyl Ring | Vary position/identity of substituents (e.g., fluoro, bromo, trifluoromethyl, methoxy (B1213986) groups). | To modulate electronic properties, lipophilicity, and target binding affinity. |
| Piperazine N-4 Position | Introduce diverse aryl, heteroaryl, or acyl groups. | To explore structure-activity relationships (SAR) and improve pharmacokinetic profiles. |
| Hybridization | Conjugate with other pharmacophores (e.g., quinoline, vindoline, arylsulfonamides). mdpi.comnih.gov | To create multifunctional molecules with potentially novel or synergistic biological activities (e.g., anticancer, antimicrobial). researchgate.net |
Chiral Synthesis and Stereoisomer Evaluation
While the parent compound this compound is achiral, introducing substituents onto the carbon atoms of the piperazine ring can create chiral centers. rsc.org The development of asymmetric synthesis methods is crucial, as different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities. rsc.orgnih.gov
Future work should focus on developing efficient, stereospecific synthetic routes to obtain enantiomerically pure C-substituted piperazines. rsc.orgelsevierpure.com Once synthesized, each stereoisomer must be isolated and evaluated independently to determine its specific biological profile. This is critical for identifying the most active and least toxic isomer for further development. Studies on other chiral piperazines have shown that stereoisomers can have distinct selectivity for biological targets, such as nicotinic acetylcholine (B1216132) receptors, underscoring the importance of this line of research. nih.gov
In-depth Mechanistic Studies
Understanding how a compound exerts its biological effects at the molecular and cellular levels is fundamental for its translation into a therapeutic agent. For this compound and its derivatives, future research must prioritize the elucidation of their mechanisms of action.
Elucidation of Specific Biological Pathways and Molecular Targets
Given that many piperazine derivatives exhibit anticancer and central nervous system activity, initial investigations should focus on these areas. researchgate.netresearchgate.net For potential anticancer applications, studies should aim to identify the specific molecular targets and signaling pathways affected by these compounds. This could involve screening against a panel of cancer cell lines and then using techniques like molecular docking, proteomics, and genetic knockdown to pinpoint interactions with key proteins involved in cell cycle progression, apoptosis, or angiogenesis. researchgate.netnih.gov
Similarly, based on the known pharmacology of related benzylpiperazine and phenylpiperazine compounds, which often interact with monoamine systems, these derivatives should be evaluated for their effects on dopamine (B1211576), serotonin, and noradrenaline pathways. researchgate.neteuropa.eunih.gov Binding assays for various G-protein coupled receptors (GPCRs) and transporters would be a critical first step.
| Potential Therapeutic Area | Potential Molecular Target(s) | Suggested Investigative Methods |
|---|---|---|
| Oncology | Tubulin, Kinases, DNA, Apoptotic Proteins (e.g., Caspases). nih.gov | Cytotoxicity assays (MTT, CellTiter-Glo), cell cycle analysis, apoptosis assays (Annexin V), molecular docking, Western blotting. mdpi.com |
| Neuropharmacology | Dopamine Receptors, Serotonin Receptors (e.g., 5-HT2A/2C), Monoamine Transporters. europa.eunih.gov | Receptor binding assays, neurotransmitter uptake assays, behavioral pharmacology studies in animal models. nih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes, Cell Wall Synthesis Pathways. core.ac.uk | Minimum Inhibitory Concentration (MIC) assays against various pathogens, mechanism of action studies (e.g., membrane permeability). |
Investigation of Cellular Uptake and Intracellular Localization
A compound's ability to reach its intracellular target is paramount to its efficacy. Therefore, future studies must investigate the cellular uptake mechanisms and subcellular distribution of this compound derivatives. Synthesizing fluorescently-labeled analogs of the most promising compounds would enable direct visualization of their entry into cells and their localization within specific organelles (e.g., cytoplasm, nucleus, mitochondria) using techniques like confocal microscopy. nih.gov Understanding whether a compound enters cells via passive diffusion or active transport, and where it accumulates, provides critical insights that can explain its biological activity and guide further molecular design. acs.orgnih.gov
Development of Specialized Research Tools
Beyond direct therapeutic applications, the this compound scaffold can be developed into valuable research tools to probe biological systems. nih.gov By modifying the structure to incorporate reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, these molecules can be transformed into chemical probes. Such probes are instrumental in identifying and validating novel drug targets, studying protein-ligand interactions, and visualizing biological processes in real-time.
Furthermore, the core structure can serve as a versatile scaffold for combinatorial chemistry to generate large, diverse libraries of compounds. These libraries can then be used in high-throughput screening campaigns to identify hit compounds for a wide range of diseases, accelerating the early stages of drug discovery. researchgate.net The inherent chemical tractability of the piperazine core makes it an ideal starting point for the development of such tools. rsc.org
Use of the Compound as a Chemical Probe for Biological Pathways
The benzylpiperazine framework is a well-established motif for designing ligands that interact with various biological targets, particularly within the central nervous system. Derivatives of benzylpiperazine are known to interact with dopamine, serotonin, and noradrenaline pathways. researchgate.net As such, this compound holds potential as a chemical probe to investigate these and other biological systems.
Chemical probes are small molecules used to study and manipulate biological systems. nih.govunimi.it By incorporating photoreactive groups (like benzophenone) and a terminal alkyne handle for bioorthogonal ligation, derivatives of compounds like this compound could be developed into photoaffinity labeling (PAL) probes. unimi.it Such probes would allow for the covalent labeling and subsequent identification of its protein targets within a complex biological sample, helping to elucidate its mechanism of action and identify novel therapeutic targets. The chloro and nitro substituents on the benzyl (B1604629) ring would modulate the electronic properties and binding interactions of the molecule, potentially conferring selectivity for specific protein targets.
Application in Affinity Chromatography or Radiolabeling Studies
The structure of this compound is amenable to modification for use in specialized biochemical techniques.
Affinity Chromatography: This technique is used to purify specific molecules from a complex mixture based on a highly specific binding interaction. cytivalifesciences.com A derivative of this compound could be synthesized with a linker arm and immobilized on a solid support, such as agarose (B213101) beads, creating an affinity resin. gbiosciences.com This resin could then be used to selectively capture and isolate its binding partners (e.g., receptors, enzymes) from cell lysates, providing a powerful tool for target identification and validation. neb.com
Radiolabeling Studies: Radiolabeled compounds are indispensable in drug discovery for conducting in vitro and in vivo studies, such as radioligand binding assays and absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By incorporating a radioactive isotope like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the structure of this compound, researchers could create a radiotracer. This would enable quantitative analysis of the compound's distribution in tissues and help in identifying its metabolites, which is a critical step in preclinical safety evaluation. nih.gov
Potential as Lead Compounds in Drug Discovery
The piperazine ring is a common feature in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders. nbinno.comnih.gov This prevalence suggests that this compound could serve as a valuable starting point, or lead compound, for the development of new therapeutic agents.
Identification of Structure-Activity-Relationship Driven Optimizations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For a compound like this compound, SAR exploration would involve systematically modifying its three main components: the benzyl ring, the chloro and nitro substituents, and the piperazine ring.
Research on analogous 1-(substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has shown that different substituents on the aromatic ring lead to varying levels of cytotoxicity against cancer cell lines. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's potency. Molecular docking studies on similar piperazine derivatives have indicated that substituents on the benzyl portion of the molecule can form important interactions within the active site of target enzymes, explaining differences in potency. nih.gov
The following interactive table summarizes hypothetical SAR-driven optimizations based on findings from related piperazine derivatives, illustrating potential avenues for modifying this compound to enhance a desired biological activity, such as anticancer effects.
| Compound/Analog | Structural Modification | Rationale for Predicted Effect on Activity |
| This compound | Parent Compound | Baseline activity defined by the chloro and nitro groups. |
| Analog 1 | Replace 4-nitro with 4-amino | The nitro group is often a liability in drug candidates; reduction to an amine could alter binding and improve safety. |
| Analog 2 | Vary position of the chloro group (e.g., to 3- or 4-position) | Altering the substitution pattern can change the molecule's conformation and interaction with the target's binding pocket. |
| Analog 3 | Add a methyl group to the second nitrogen of the piperazine ring | N-substitution on the piperazine can improve metabolic stability and modulate binding affinity and selectivity. |
| Analog 4 | Replace benzyl with benzoyl group | The change from a flexible benzyl linker to a rigid benzoyl linker would significantly impact conformational freedom and receptor fit. |
Bridging Computational Predictions with Experimental Validation
Modern drug discovery heavily relies on the integration of computational modeling with experimental testing to accelerate the identification and optimization of lead compounds. For this compound and its potential derivatives, this approach would be crucial.
Computational Predictions: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed. 2D-QSAR models can predict how physicochemical properties influence biological activity, while 3D-QSAR and molecular field analysis (MFA) can provide insights into the three-dimensional structural requirements for optimal interaction with a biological target. nih.gov For instance, docking studies could predict the binding mode of this compound within the active site of a target protein, highlighting key interactions and suggesting modifications to improve binding affinity. nih.gov
Experimental Validation: The hypotheses generated from computational models must be tested experimentally. This involves synthesizing the proposed analogs and evaluating their biological activity in relevant assays (e.g., enzyme inhibition assays, cell proliferation assays). nih.gov The experimental results are then used to refine the computational models in an iterative cycle, leading to a more accurate understanding of the SAR and guiding the design of more potent and selective drug candidates.
Q & A
Intermediate Research Question
- ¹H/¹³C NMR : Critical for confirming substitution patterns on the piperazine ring and benzyl group. For example, aromatic protons at δ 7.2–8.1 ppm confirm nitro and chloro substituents .
- TLC/HPLC : Used to monitor reaction progress (hexane:ethyl acetate, 1:2) and assess purity (>95% by reverse-phase HPLC) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 310.08 for C₁₁H₁₃ClN₃O₂) .
How can researchers design pharmacological screening assays to evaluate the biological activity of this compound?
Intermediate Research Question
- Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli; IC₅₀ values <50 µM suggest potency .
- CNS Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 or serotonin 5-HT₂A receptors) to assess affinity (Kᵢ <100 nM indicates high selectivity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <10 µM indicating therapeutic potential .
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., tyrosine kinases) using PDB structures. The chloro-nitrobenzyl group often occupies hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. fluoro) with activity; Hammett constants (σ) predict electron-withdrawing effects .
How can contradictory data in biological activity studies be resolved?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Comparative Dose-Response Curves : Test the compound and its analogs side-by-side under identical conditions .
- Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts .
- Computational Validation : Reconcile discrepancies using free-energy perturbation (FEP) or MM-PBSA calculations .
What are the best practices for optimizing the pharmacokinetic profile of this compound?
Advanced Research Question
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from 3.5 to 2.0, improving solubility .
- Metabolic Engineering : Replace labile esters with amides to enhance plasma stability (>6 hours in rat models) .
- BBB Penetration : Assess via PAMPA-BBB; polar surface area <90 Ų predicts CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
